

Lysicamine chemical structure and properties

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Lysicamine: A Comprehensive Technical Guide An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Aporphine Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysicamine is a naturally occurring oxoaporphine alkaloid that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of **Lysicamine**, detailing its chemical structure, physicochemical properties, synthesis, and biological effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

Lysicamine, with the CAS Registry Number 15444-20-9, is characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[2] Its chemical identity and properties are summarized in the tables below.

Table 1: Chemical Identifiers of Lysicamine



Identifier	Value	Citation
IUPAC Name	1,2-dimethoxy-7H- dibenzo[de,g]quinolin-7-one	[3]
CAS Number	15444-20-9	[2]
Molecular Formula	C18H13NO3	[2]
Canonical SMILES	COC1=C(OC)C2=C3C(=C1)C =CN=C3C(=O)C4=CC=CC=C4 2	[2]
InChI	InChI=1S/C18H13NO3/c1-21- 13-9-10-7-8-19-16- 14(10)15(18(13)22-2)11-5-3-4- 6-12(11)17(16)20/h3-9H,1-2H3	[2]
InChIKey	DPBMWJXWUINLQT- UHFFFAOYSA-N	[2]

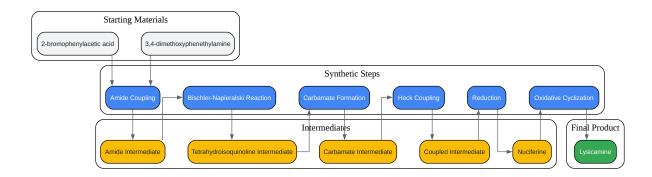
Table 2: Physicochemical Properties of Lysicamine

Property	Value	Citation
Molecular Weight	291.30 g/mol	[2]
Appearance	Yellow needles	[4]
Melting Point	203-205 °C (decomposition)	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[5]
Storage	Desiccate at -20°C	[5]

Synthesis of Lysicamine

A facile and concise total synthesis of **Lysicamine** has been developed, starting from commercially available 2-bromophenylacetic acid and 3,4-dimethoxyphenethylamine. The overall workflow is depicted below.





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Figure 1: Total Synthesis Workflow of **Lysicamine**.

Experimental Protocol: Total Synthesis of Lysicamine[4]

- Amide Coupling: 2-Bromophenylacetic acid is treated with thionyl chloride (SOCl₂) in chloroform to generate 2-bromophenylacetyl chloride. This acid chloride then reacts with 3,4-dimethoxyphenethylamine in chloroform to yield the corresponding amide intermediate.
- Bischler-Napieralski Reaction: The amide intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) in toluene, followed by reduction with sodium triacetoxyborohydride ((CH₃COO)₃BHNa) to afford the tetrahydroisoquinoline intermediate.
- Carbamate Formation: The tetrahydroisoquinoline is reacted with methyl chloroformate (CICOOCH₃) in the presence of sodium hydroxide (NaOH) in chloroform to form the carbamate intermediate.
- Heck Coupling: The carbamate intermediate undergoes an intramolecular Heck coupling reaction using a palladium catalyst (Pd(OAc)₂) and a phosphine ligand (tricyclohexylphosphine) in dimethylacetamide (DMA).



- Reduction: The resulting coupled product is reduced with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to yield nuciferine.
- Oxidative Cyclization: The final step involves the oxidation of nuciferine with manganese(III)
 acetate (Mn(OAc)₃) in glacial acetic acid to afford Lysicamine.

Biological Activities and Mechanisms of Action

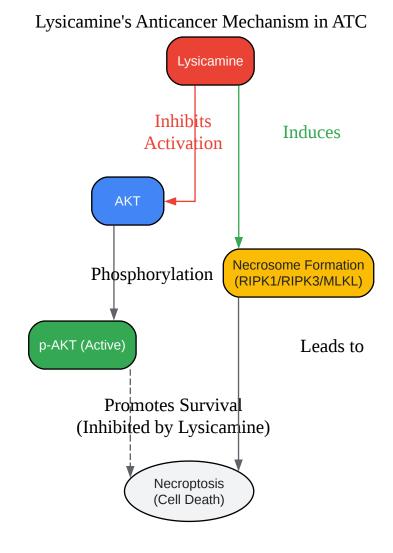
Lysicamine exhibits a range of biological activities, including anticancer, antibacterial, antiinflammatory, and antioxidant effects.

Anticancer Activity

Lysicamine has demonstrated significant cytotoxic effects against various cancer cell lines, most notably anaplastic thyroid cancer (ATC) and hepatocarcinoma.[6][7]

In ATC cells, **Lysicamine** induces a form of programmed cell death known as necroptosis.[6] This process is independent of caspases, the key mediators of apoptosis. The proposed mechanism involves the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.





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Figure 2: Proposed mechanism of **Lysicamine**-induced necroptosis in anaplastic thyroid cancer cells.

Treatment with **Lysicamine** leads to a reduction in the phosphorylation of AKT, thereby inhibiting its activity.[6] This, in turn, promotes the formation of the necrosome complex (composed of RIPK1, RIPK3, and MLKL), ultimately leading to programmed necrosis.[6]

Table 3: In Vitro Anticancer Activity of Lysicamine



Cell Line	Cancer Type	IC ₅₀ (μM)	Citation
KTC-2	Anaplastic Thyroid Cancer	15.6	[3]
HTH83	Anaplastic Thyroid Cancer	Not specified, but effective	[3]
ВСРАР	Papillary Thyroid Cancer	Not specified, but effective	[3]
HepG2	Hepatocellular Carcinoma	~23	[7]
NCI-H460	Lung Cancer	~23	[7]

Antibacterial Activity

Lysicamine has been shown to possess antibacterial activity against several oral pathogens. [8]

Table 4: Minimum Inhibitory Concentrations (MIC) of

Lysicamine

Microorganism	Туре	MIC	Citation
Streptococcus mutans	Gram-positive bacterium	< 5 mg/mL	[8]
Porphyromonas gingivalis	Gram-negative bacterium	< 5 mg/mL	[8]
Actinobacillus actinomycetemcomita ns	Gram-negative bacterium	< 5 mg/mL	[8]
Candida albicans	Fungus	< 5 mg/mL	[8]

The minimum inhibitory concentration (MIC) of **Lysicamine** against the specified microorganisms can be determined using the broth microdilution method in 96-well microtiter



plates, following a standardized protocol.

- Preparation of Lysicamine Stock Solution: Dissolve Lysicamine in a suitable solvent (e.g., DMSO) to a high concentration.
- Serial Dilutions: Perform serial two-fold dilutions of the **Lysicamine** stock solution in the appropriate sterile broth medium (e.g., Brain Heart Infusion broth for bacteria, Sabouraud Dextrose Broth for C. albicans) directly in the wells of a 96-well plate.
- Inoculum Preparation: Prepare a standardized inoculum of each test microorganism, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.
- Inoculation: Add the microbial inoculum to each well containing the diluted **Lysicamine**, as well as to positive (broth with inoculum, no drug) and negative (broth only) control wells.
- Incubation: Incubate the plates at 37°C for 24-48 hours under appropriate atmospheric conditions (anaerobic for P. gingivalis).
- MIC Determination: The MIC is defined as the lowest concentration of Lysicamine that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Lysicamine exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[8] A study demonstrated that **Lysicamine** can inhibit the production of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in macrophage cells with a minimum effective concentration of 0.2 mg/mL.[8]

The inhibitory effect of **Lysicamine** on the production of IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or primary macrophages) can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Cell Culture and Treatment: Seed macrophages in a 24-well plate and allow them to adhere.
 Pre-treat the cells with various concentrations of Lysicamine for a specified time (e.g., 1 hour).



- Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) to induce an inflammatory response and cytokine production.
- Supernatant Collection: After an incubation period (e.g., 18-24 hours), collect the cell culture supernatants.
- ELISA: Perform a sandwich ELISA for IL-6 and IL-8 according to the manufacturer's instructions. This typically involves:
 - Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
 - Adding the collected cell supernatants and standards to the wells.
 - Adding a biotinylated detection antibody.
 - Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
 - Adding a substrate solution (e.g., TMB) to develop a colorimetric signal.
 - Stopping the reaction and measuring the absorbance at a specific wavelength.
- Data Analysis: Quantify the concentration of IL-6 and IL-8 in the samples by comparing their absorbance to a standard curve. Calculate the percentage of inhibition of cytokine production by Lysicamine compared to the LPS-stimulated control.

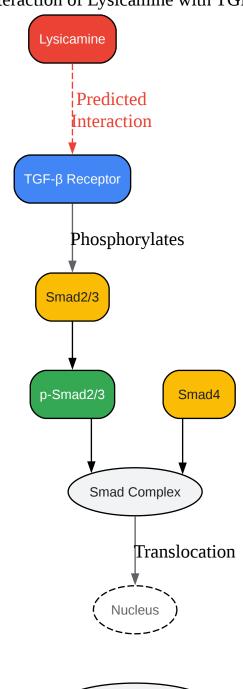
Antioxidant Activity

Lysicamine has demonstrated significant antioxidant capacity in the Oxygen Radical Absorbance Capacity (ORAC) assay.[8]

Predicted Signaling Pathway Interactions

In silico analyses have predicted that **Lysicamine** may interact with the Transforming Growth Factor- β (TGF- β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9] While experimental evidence has shown that **Lysicamine** does not modulate the classical ERK1/2 MAPK pathway in anaplastic thyroid cancer cells, its effects on other MAPK family members (JNK and p38) and the TGF- β pathway warrant further investigation.[10]





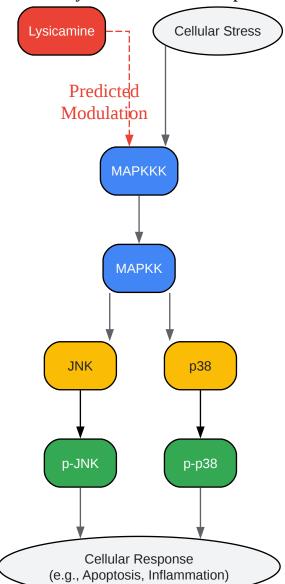
Predicted Interaction of Lysicamine with TGF- $\!\beta$ Signaling

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Gene Transcription

Figure 3: Predicted interaction of **Lysicamine** with the TGF-β/Smad signaling pathway.





Predicted Interaction of Lysicamine with JNK/p38 MAPK Signaling

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Figure 4: Predicted modulation of the JNK/p38 MAPK signaling pathway by Lysicamine.

Conclusion

Lysicamine is a multifaceted natural product with a well-defined chemical structure and a range of promising biological activities. Its anticancer effects, particularly the induction of necroptosis in anaplastic thyroid cancer via inhibition of the PI3K/AKT pathway, highlight its potential as a lead compound for novel cancer therapeutics. Furthermore, its demonstrated



antibacterial, anti-inflammatory, and antioxidant properties suggest a broader therapeutic potential. Further research is warranted to elucidate the precise mechanisms of action, particularly its interactions with the TGF-β and JNK/p38 MAPK signaling pathways, and to evaluate its efficacy and safety in preclinical and clinical settings. This technical guide provides a solid foundation of the current knowledge on **Lysicamine**, which should facilitate and inspire future investigations into this compelling natural compound.

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